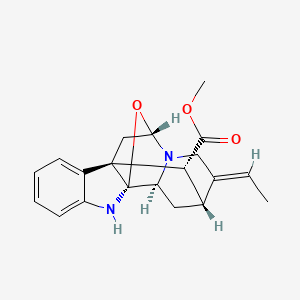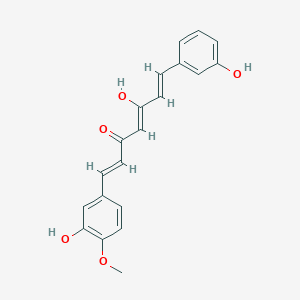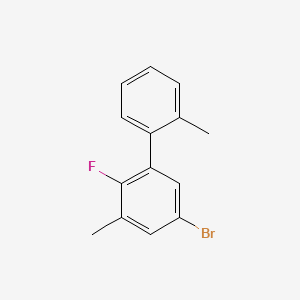
5-Bromo-2-fluoro-2',3-dimethyl-1,1'-biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2-fluoro-2’,3-dimethyl-1,1’-biphenyl is an organic compound that belongs to the biphenyl family It is characterized by the presence of bromine and fluorine atoms attached to the biphenyl structure, along with two methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-fluoro-2’,3-dimethyl-1,1’-biphenyl can be achieved through several methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically uses a palladium catalyst to couple a boronic acid derivative with an aryl halide. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or tetrahydrofuran .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reagents and conditions is optimized for cost-effectiveness and yield. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-2-fluoro-2’,3-dimethyl-1,1’-biphenyl undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding biphenyl derivatives or reduction to remove halogen atoms.
Coupling Reactions: It can participate in coupling reactions to form more complex biphenyl structures.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various biphenyl derivatives with different functional groups.
Applications De Recherche Scientifique
5-Bromo-2-fluoro-2’,3-dimethyl-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of advanced materials and as an intermediate in chemical manufacturing.
Mécanisme D'action
The mechanism of action of 5-Bromo-2-fluoro-2’,3-dimethyl-1,1’-biphenyl involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms can influence its reactivity and binding affinity to various enzymes and receptors. The pathways involved may include electrophilic aromatic substitution and nucleophilic aromatic substitution, depending on the reaction conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Bromo-2-fluoro-1,3-dimethylbenzene
- 2-Bromo-3’,5’-dimethyl-1,1’-biphenyl
- 2-Fluoro-3’,5’-dimethyl-1,1’-biphenyl
Uniqueness
5-Bromo-2-fluoro-2’,3-dimethyl-1,1’-biphenyl is unique due to the specific positioning of the bromine and fluorine atoms, which can significantly affect its chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are desired .
Propriétés
Formule moléculaire |
C14H12BrF |
|---|---|
Poids moléculaire |
279.15 g/mol |
Nom IUPAC |
5-bromo-2-fluoro-1-methyl-3-(2-methylphenyl)benzene |
InChI |
InChI=1S/C14H12BrF/c1-9-5-3-4-6-12(9)13-8-11(15)7-10(2)14(13)16/h3-8H,1-2H3 |
Clé InChI |
CFLNOLPIJKYFOH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1C2=C(C(=CC(=C2)Br)C)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


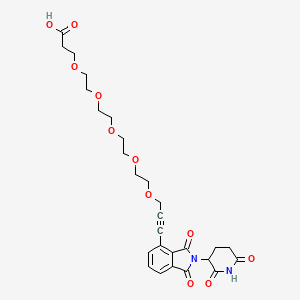
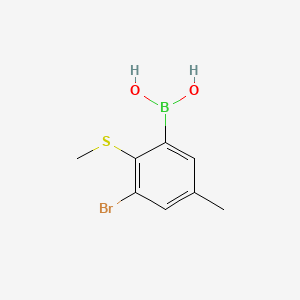
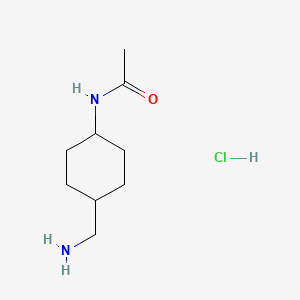
![2-(4-Fluoro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-2-yl)acetic acid](/img/structure/B14763016.png)
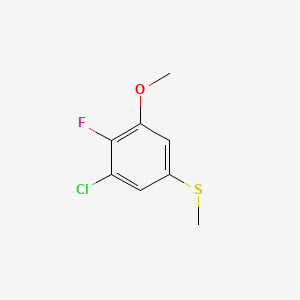

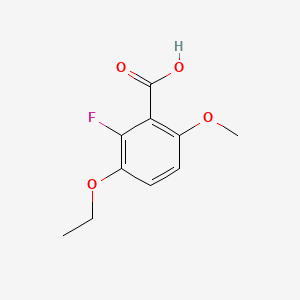
![[(1S)-1-(1-naphthyl)ethyl]ammonium;(S)-(-)-1-(1-Naphthyl)ethyl amine](/img/structure/B14763047.png)
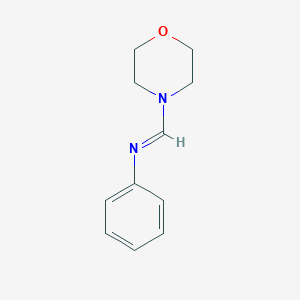
![4-(3-Methylureido)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B14763051.png)

![Naphtho[2,1-b]thiophene](/img/structure/B14763065.png)
